molecular formula C5H4Cl2N2O B1590215 5,6-Dichloro-2-methylpyridazin-3(2H)-one CAS No. 6794-35-0

5,6-Dichloro-2-methylpyridazin-3(2H)-one

Cat. No. B1590215
CAS RN: 6794-35-0
M. Wt: 179 g/mol
InChI Key: FAONJYDUFJRVGW-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyridazin-3(2H)-one is a compound of the pyridazine family and is an important intermediate for the synthesis of various pharmaceuticals. It is a colorless crystalline solid with a molecular weight of 197.0 g/mol and a melting point of 128-130°C. It is soluble in ethanol, methanol, and water and is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Heterocyclic Chemistry and Pharmacology

  • Adrenoceptor Antagonists Development : Research by Barlocco et al. (1999) focused on synthesizing a tricyclic heterocyclic system from 6-hydroxy-2-methylpyridazin-3-one, which is structurally related to 5,6-Dichloro-2-methylpyridazin-3(2H)-one. This compound showed high potency in binding studies toward alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes (Barlocco et al., 1999).

Materials Science and Corrosion Inhibition

  • Steel Corrosion Inhibition : Bouklah et al. (2006) studied the influence of pyridazine compounds, including derivatives of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, on steel corrosion in acidic solutions. These compounds displayed significant inhibition efficiency and followed the Langmuir isotherm model (Bouklah et al., 2006).

Organic Synthesis and Medicinal Chemistry

  • Novel Synthetic Methods : Károlyházy et al. (2010) described the reactions of various chloro compounds, including derivatives of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, with iodide ion. This study highlights the versatile nature of these compounds in organic synthesis (Károlyházy et al., 2010).
  • Inhibitory Action in Corrosion : Zarrouk et al. (2012) investigated the inhibitive effect of substituted pyridazines, including 5,6-Dichloro-2-methylpyridazin-3(2H)-one derivatives, on copper corrosion in nitric acid solution. The study used density functional approach calculations to understand their efficacy (Zarrouk et al., 2012).

Electrophilic Chlorinating Agents

  • Novel Chlorinating Agents : Park et al. (2005) developed novel electrophilic chlorinating agents like 2,4-dichloro-5-methoxypyridazin-3(2H)-one. These agents were effective for α-chlorination of active methylene/methine compounds in various conditions (Park et al., 2005).

Pharmaceutical Synthesis

  • Chiral Pyridazinone Derivative Synthesis : Yoshida et al. (2004) accomplished the asymmetric synthesis of a chiral pyridazinone derivative, which is a potent inhibitor of phosphodiesterase. This synthesis started from a compound structurally related to 5,6-Dichloro-2-methylpyridazin-3(2H)-one (Yoshida et al., 2004).

properties

IUPAC Name

5,6-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAONJYDUFJRVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496957
Record name 5,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-2-methylpyridazin-3(2H)-one

CAS RN

6794-35-0
Record name 5,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, JK Pratt, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
Members of the BET family of bromodomain containing proteins have been identified as potential targets for blocking proliferation in a variety of cancer cell lines. A two-dimensional …
Number of citations: 65 pubs.acs.org

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